molecular formula C14H16N2O3 B15080608 N-((Acryloylamino)(4-methoxyphenyl)methyl)acrylamide CAS No. 57356-12-4

N-((Acryloylamino)(4-methoxyphenyl)methyl)acrylamide

Cat. No.: B15080608
CAS No.: 57356-12-4
M. Wt: 260.29 g/mol
InChI Key: XXMMVYBJHABLAX-UHFFFAOYSA-N
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Description

N-((Acryloylamino)(4-methoxyphenyl)methyl)acrylamide is an organic compound with the molecular formula C14H16N2O3 and a molecular weight of 260.295 g/mol . This compound is characterized by the presence of an acryloyl group and a methoxyphenyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((Acryloylamino)(4-methoxyphenyl)methyl)acrylamide typically involves the reaction of 4-methoxybenzylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The resulting intermediate is then reacted with acryloyl chloride again to form the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions: N-((Acryloylamino)(4-methoxyphenyl)methyl)acrylamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acryloyl group can be reduced to form an amide.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as halogens or nucleophiles under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of N-((Acryloylamino)(4-hydroxyphenyl)methyl)acrylamide.

    Reduction: Formation of N-((Acryloylamino)(4-methoxyphenyl)methyl)amide.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-((Acryloylamino)(4-methoxyphenyl)methyl)acrylamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-((Acryloylamino)(4-methoxyphenyl)methyl)acrylamide involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes or receptors, leading to cytotoxic effects on cancer cells. The acryloyl group allows it to form covalent bonds with nucleophilic sites in proteins, thereby altering their function and activity .

Comparison with Similar Compounds

Comparison: N-((Acryloylamino)(4-methoxyphenyl)methyl)acrylamide is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents. Additionally, its potential cytotoxic activity against cancer cells through ERα inhibition distinguishes it from other similar compounds .

Properties

CAS No.

57356-12-4

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

N-[(4-methoxyphenyl)-(prop-2-enoylamino)methyl]prop-2-enamide

InChI

InChI=1S/C14H16N2O3/c1-4-12(17)15-14(16-13(18)5-2)10-6-8-11(19-3)9-7-10/h4-9,14H,1-2H2,3H3,(H,15,17)(H,16,18)

InChI Key

XXMMVYBJHABLAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(NC(=O)C=C)NC(=O)C=C

Origin of Product

United States

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